molecular formula C17H18O4S B4584451 S-(4-methylphenyl) 3,4,5-trimethoxybenzenecarbothioate

S-(4-methylphenyl) 3,4,5-trimethoxybenzenecarbothioate

Cat. No. B4584451
M. Wt: 318.4 g/mol
InChI Key: MVEYULWONHLZAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to the final thioate compounds. For example, a similar process involves the condensation of diamino-dithiopyridine and benzoyl chloride in the presence of pyridine, leading to thiolates like S,S’-(2,6-Diaminopyridine-3,5-diyl) Dibenzenecarbothioate and S-Benzyl Benzenecarbothioate, showcasing the complexity and versatility of synthetic strategies for such compounds (Ukoha et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using techniques like X-ray diffraction, showing detailed geometric parameters and helping in understanding the conformational preferences of the molecules. For instance, structural and conformational properties of related thioate compounds have been analyzed, revealing stable conformations and geometric parameters consistent with theoretical calculations (Castañeda et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various interactions and reactions, including hydrogen bonding and molecular recognition, which are crucial for their potential applications. Engineering molecular crystals from derivatives involving similar core structures highlights the importance of hydrogen bonding and other non-covalent interactions in determining the physical properties of the materials (Maly et al., 2007).

Physical Properties Analysis

Physical properties, such as crystallinity, melting points, and solubility, are influenced by the molecular structure. Investigations into the physical properties of related compounds help in understanding their behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of S-(4-methylphenyl) 3,4,5-trimethoxybenzenecarbothioate and related compounds, including reactivity towards other chemicals, stability under various conditions, and potential biological activities, are areas of active research. For example, studies on the antimicrobial activities of thiolates and their metal complexes provide insights into their chemical properties and application potentials (Ukoha et al., 2011).

properties

IUPAC Name

S-(4-methylphenyl) 3,4,5-trimethoxybenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-11-5-7-13(8-6-11)22-17(18)12-9-14(19-2)16(21-4)15(10-12)20-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEYULWONHLZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-methylphenyl) 3,4,5-trimethoxybenzenecarbothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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